molecular formula C21H25N3O B2910907 Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone CAS No. 1024220-23-2

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone

Cat. No.: B2910907
CAS No.: 1024220-23-2
M. Wt: 335.451
InChI Key: OYCPARIWOCZGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone is a chemical compound with the molecular formula C21H25N3O and a molecular weight of 335.44 g/mol . This compound is known for its unique structure, which includes a phenyl group, a cyclopentyl ring, a pyridyl group, and a piperazinyl ketone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazinyl Ketone: The initial step involves the reaction of a piperazine derivative with a ketone to form the piperazinyl ketone intermediate.

    Phenylation: The phenyl group is then introduced via a Friedel-Crafts acylation reaction.

    Pyridylation: Finally, the pyridyl group is added through a nucleophilic substitution reaction.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and phenyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ketone can be compared with other similar compounds, such as:

    Phenylcyclopentyl 4-(2-pyridyl)piperazinyl alcohol: This compound has a similar structure but with an alcohol group instead of a ketone.

    Phenylcyclopentyl 4-(2-pyridyl)piperazinyl amine: This compound features an amine group in place of the ketone.

    Phenylcyclopentyl 4-(2-pyridyl)piperazinyl ester: This compound contains an ester group instead of the ketone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(1-phenylcyclopentyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-20(21(11-5-6-12-21)18-8-2-1-3-9-18)24-16-14-23(15-17-24)19-10-4-7-13-22-19/h1-4,7-10,13H,5-6,11-12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPARIWOCZGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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